2-(4-chlorophenoxy)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide
CAS No.: 895788-92-8
Cat. No.: VC8448565
Molecular Formula: C20H16ClFN4O2S
Molecular Weight: 430.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895788-92-8 |
|---|---|
| Molecular Formula | C20H16ClFN4O2S |
| Molecular Weight | 430.9 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C20H16ClFN4O2S/c21-13-5-7-15(8-6-13)28-11-18(27)23-10-9-14-12-29-20-24-19(25-26(14)20)16-3-1-2-4-17(16)22/h1-8,12H,9-11H2,(H,23,27) |
| Standard InChI Key | FESPBCUDRPWDLF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=C(C=C4)Cl)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=C(C=C4)Cl)F |
Introduction
The compound "2-(4-chlorophenoxy)-N-{2-[2-(2-fluorophenyl)- triazolo[3,2-b] thiazol-6-yl]ethyl}acetamide" is a complex organic molecule characterized by:
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Aromatic Substituents: Includes a 4-chlorophenoxy group and a 2-fluorophenyl group.
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Heterocyclic Components: Contains a triazolo-thiazole moiety, which often contributes to biological activity.
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Acetamide Functional Group: Suggesting potential pharmacological relevance.
Such compounds are typically studied for their biological activities, including antimicrobial, anticancer, or anti-inflammatory properties.
Pharmacological Relevance
Compounds with similar structural motifs have been investigated for:
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Antimicrobial Activity:
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Heterocyclic systems like triazoles and thiazoles are known for targeting bacterial enzymes or fungal cell walls.
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Anticancer Properties:
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The triazolo-thiazole core may inhibit kinases or other proteins critical for cancer cell proliferation.
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Anti-inflammatory Effects:
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Acetamide derivatives have shown promise as inhibitors of inflammatory mediators like COX or LOX enzymes.
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Molecular Docking Studies
Molecular docking can predict the binding affinity of this compound to specific biological targets (e.g., enzymes or receptors). Similar compounds have shown high binding affinities in computational studies.
Synthesis Pathways
The synthesis of such a compound would likely involve:
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Formation of the Triazolo-Thiazole Core:
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Cyclization reactions using thioamides and azides.
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Introduction of Aromatic Groups:
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Employing electrophilic aromatic substitution or coupling reactions.
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Acetamide Formation:
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Reacting an amine precursor with acetic anhydride or acetyl chloride.
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Analytical Characterization
To confirm the identity and purity of the compound, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of protons and carbons.
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Mass Spectrometry (MS): To confirm molecular weight.
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Infrared Spectroscopy (IR): To identify functional groups like amides and aromatics.
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